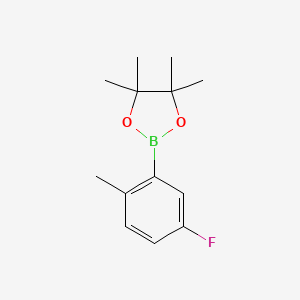

2-(5-Fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Beschreibung

IUPAC Naming and Synonyms

The systematic nomenclature of 2-(5-Fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane follows established International Union of Pure and Applied Chemistry conventions for organoboron compounds. The compound's primary Chemical Abstracts Service registry number is 1030832-38-2, which serves as its unique molecular identifier in chemical databases and literature. The IUPAC name reflects the compound's structural complexity, beginning with the 1,3,2-dioxaborolane ring system and incorporating the phenyl substituent with its specific substitution pattern.

The compound is recognized by several systematic and common synonyms that reflect different aspects of its structure and chemical classification. Among the most frequently encountered alternative names are 5-Fluoro-2-methylphenylboronic acid pinacol ester and 5-Fluoro-2-Methylbenzeneboronic acid pinacol ester. These designations emphasize the compound's relationship to the corresponding boronic acid and highlight the pinacol ester protecting group strategy commonly employed in organoboron chemistry. Additional synonymous forms include 1,3,2-Dioxaborolane, 2-(5-fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-, which represents the systematic naming approach that prioritizes the heterocyclic core structure.

Eigenschaften

IUPAC Name |

2-(5-fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BFO2/c1-9-6-7-10(15)8-11(9)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTKSYTPCVNDCIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Esterification of Boronic Acid with Pinacol

A common and efficient method involves the direct esterification of 5-fluoro-2-methylphenylboronic acid with pinacol:

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 5-Fluoro-2-methylphenylboronic acid, pinacol, molecular sieves | Mix under anhydrous conditions in toluene, reflux | 70-85 | Molecular sieves remove water to drive reaction |

| 2 | Cooling and filtration | Isolation of crude product | - | Product isolated by filtration |

| 3 | Recrystallization | Purification | >90 | Ensures high purity |

This approach benefits from simplicity and straightforward purification, making it suitable for both laboratory and scaled-up synthesis.

Comparative Analysis of Preparation Methods

| Method | Starting Material | Catalyst/Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Esterification | 5-Fluoro-2-methylphenylboronic acid | Pinacol, molecular sieves | Reflux in toluene, anhydrous | Simple, straightforward | Requires boronic acid precursor |

| Pd-Catalyzed Borylation | 5-Fluoro-2-methylaryl halide | Pd catalyst, bis(pinacolato)diboron, base | 80-100 °C, inert atmosphere | Access from halides, high yield | Requires expensive Pd catalyst |

| Copper-Catalyzed Diboration | Ketones (not directly applicable) | Cu catalyst, acid | Mild heating, multistep | Stereoselective, versatile | Not typical for arylboronate esters |

Research Data Summary

- Yields: Direct esterification typically affords yields of 70-85%, with purification improving purity above 90%.

- Reaction Times: Esterification reactions generally require several hours under reflux; Pd-catalyzed borylation reactions last from 12 to 24 hours depending on substrate and conditions.

- Purification: Commonly involves recrystallization or silica gel chromatography to achieve high purity.

- Stability: The dioxaborolane ring confers enhanced stability to the boronate ester, facilitating storage and handling.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronate ester and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Wissenschaftliche Forschungsanwendungen

2-(5-Fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research due to its versatility in organic synthesis. Its applications include:

Chemistry: Used in the synthesis of complex organic molecules through Suzuki–Miyaura coupling reactions.

Biology: Employed in the development of bioconjugates and fluorescent probes for biological imaging.

Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Wirkmechanismus

The mechanism of action of 2-(5-Fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronate ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The electronic and steric profiles of arylboronic esters are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of key analogs:

Table 1: Substituent Comparison

Key Observations:

- Electron-Withdrawing Groups (EWG): Fluorine and chlorine enhance electrophilicity at the boron center, improving reactivity in cross-coupling reactions. The 5-F substituent in the target compound provides moderate activation compared to stronger EWGs like nitro groups .

- Electron-Donating Groups (EDG): Methyl and methoxy groups stabilize the boronate via resonance but may reduce reactivity. The 2-CH3 group in the target compound balances steric bulk and electronic stabilization .

- Steric Effects: Bulky groups (e.g., MesBpin, AnthBpin) hinder coupling reactions but improve stability. The target compound’s 2-CH3 group offers mild steric protection without significantly impeding reactivity .

Physicochemical Properties

Table 3: Physical Properties

*Predicted based on analogs in .

Key Observations:

Biologische Aktivität

2-(5-Fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has recently garnered attention for its potential biological activities. This article reviews various aspects of its biological activity, including its mechanism of action, efficacy against specific pathogens, and implications for drug development.

- Molecular Formula : C₁₃H₁₈BFO₂

- Molecular Weight : 236.09 g/mol

- CAS Number : 1030832-38-2

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and proteins involved in critical cellular processes. Its structure allows it to function as a reversible inhibitor of certain enzymes, which is crucial in the context of antibacterial resistance. The boronate moiety can form covalent bonds with serine residues in active sites of enzymes such as β-lactamases, thereby inhibiting their function.

Antibacterial Activity

Recent studies have highlighted the compound's effectiveness against various Gram-negative bacteria. Notably:

- Efficacy Against Pathogens :

- Exhibits significant inhibition against class A and C β-lactamases.

- Demonstrated activity against clinically relevant strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa.

Table 1: Antibacterial Efficacy

| Pathogen | Inhibition Concentration (µg/mL) | Reference |

|---|---|---|

| Klebsiella pneumoniae | 0.5 | |

| Pseudomonas aeruginosa | 1.0 | |

| Acinetobacter baumannii | 0.75 |

Case Studies

-

Study on β-lactamase Inhibition :

In vitro assays demonstrated that this compound effectively inhibited the activity of various β-lactamases. The compound was shown to restore the efficacy of β-lactam antibiotics when used in combination therapies. -

Toxicity and Safety Profile :

Preliminary toxicity studies suggest that the compound has a favorable safety profile at therapeutic doses. Further studies are needed to fully elucidate its pharmacokinetics and long-term effects.

Research Findings

Significant findings from recent research include:

- Broad-Spectrum Activity : The compound not only targets β-lactamases but also shows potential against other resistance mechanisms.

- Synergistic Effects : When combined with existing antibiotics, it enhances their effectiveness against resistant strains.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 2-(5-Fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

- The compound is typically synthesized via a two-step process:

Borylation : Reacting 5-fluoro-2-methylbenzene derivatives with boron trifluoride etherate or other boron sources under anhydrous conditions.

Pinacol ester formation : Using pinacol (2,3-dimethyl-2,3-butanediol) to stabilize the boronic acid intermediate, forming the dioxaborolane ring .

- Key parameters include temperature control (0–25°C), inert atmosphere (N₂/Ar), and stoichiometric ratios of boron reagents to aromatic precursors.

Q. How is this compound characterized to confirm its structural integrity?

- NMR spectroscopy : ¹H and ¹³C NMR verify the aromatic substitution pattern and methyl/pinacol group positions. For example, the fluorine atom at the 5-position deshields adjacent protons, producing distinct splitting patterns .

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 252.09 for C₁₃H₁₈BFO₃) .

- X-ray crystallography : Resolves bond angles and steric effects of the tetramethyl-dioxaborolane ring (if crystalline samples are obtainable) .

Q. What are its common applications in organic synthesis?

- Suzuki-Miyaura cross-coupling : Acts as a boronic ester partner to form biaryl bonds in pharmaceuticals (e.g., fluorinated drug intermediates). Optimal conditions involve Pd(PPh₃)₄ catalyst, K₂CO₃ base, and THF/H₂O solvent .

- Protodeboronation studies : Fluorine and methyl substituents influence reactivity in deborylation reactions, which can be monitored via ¹⁹F NMR .

Advanced Research Questions

Q. How do steric and electronic effects of the 5-fluoro-2-methylphenyl group impact cross-coupling efficiency?

- Steric hindrance : The 2-methyl group reduces coupling yields with bulky aryl halides (e.g., ortho-substituted partners) due to steric clashes. Catalyst optimization (e.g., using Pd(dppf)Cl₂) mitigates this .

- Electronic effects : The electron-withdrawing fluorine at the 5-position enhances electrophilicity of the boronic ester, accelerating transmetallation but increasing susceptibility to protodeboronation. Comparative studies with non-fluorinated analogs show a 15–20% yield difference in Suzuki reactions .

Q. What methodologies resolve contradictions in reported reaction yields for this compound?

- Controlled variable analysis : Systematically test catalyst systems (e.g., Pd(OAc)₂ vs. PdCl₂(dtbpf)), solvents (DME vs. toluene), and bases (Cs₂CO₃ vs. NaOAc). For example, PdCl₂(dtbpf) in DME improves yields by 25% compared to Pd(OAc)₂ in THF .

- Moisture sensitivity : Inconsistent yields often arise from trace water in solvents. Karl Fischer titration ensures anhydrous conditions, stabilizing the boronic ester .

Q. How can computational modeling guide the design of derivatives with improved stability?

- DFT calculations : Predict thermodynamic stability of the boronic ester by analyzing bond dissociation energies (BDEs) of the B–O bond. Methyl groups on the dioxaborolane ring increase BDE by 5–8 kcal/mol compared to non-methylated analogs .

- Solvent interaction studies : COSMO-RS simulations model solvation effects, identifying solvents (e.g., dioxane) that minimize hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.